3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid, also known as FPP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which play a crucial role in regulating pain, inflammation, and other physiological processes. Inhibition of FAAH by FPP leads to increased levels of endocannabinoids, which has been shown to have therapeutic potential in various diseases.
Wirkmechanismus
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been shown to increase levels of endocannabinoids such as anandamide and 2-AG in various tissues, including the brain and peripheral organs. This leads to activation of cannabinoid receptors, which has been shown to have various physiological effects, including pain relief, reduction of anxiety, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its high selectivity for FAAH, which allows for specific inhibition of this enzyme without affecting other enzymes in the body. However, 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid could focus on its potential therapeutic applications in other diseases, such as cancer, epilepsy, and neurodegenerative disorders. In addition, further studies could investigate the long-term effects of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid on endocannabinoid signaling and the potential for tolerance or dependence. Finally, the development of more soluble analogs of 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid could improve its utility in experimental settings.
Synthesemethoden
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid can be synthesized using a multistep process involving the reaction of 2-piperidone with 5-fluoronicotinoyl chloride, followed by reaction with 3-bromopropionic acid. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has also been investigated for its anxiolytic properties in animal models of anxiety disorders. In addition, 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis.
Eigenschaften
IUPAC Name |
3-[1-(5-fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-10-4-6-12(16-9-10)14(20)17-8-2-1-3-11(17)5-7-13(18)19/h4,6,9,11H,1-3,5,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAGNCLURVSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.